The compound is synthesized from commercially available precursors, including dehydroacetic acid and various aldehydes, through methods that allow for the formation of the pyridinone ring. Its classification as a pyridinone places it among compounds that exhibit a range of biological activities, including potential roles in medicinal chemistry and agrochemicals .
The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one typically involves several key steps:
The molecular structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one features:
Oc1ccc(cc1)N2C=CC=CC2=O
InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H
The chemical reactivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one includes:
The compound has been evaluated for its effects on various plant species, showing selective activity against dicotyledonous plants at specific concentrations .
The mechanism of action for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is not fully elucidated but may involve:
Studies suggest that the interaction between this compound and target enzymes could lead to altered biochemical pathways, resulting in phytotoxic effects .
The applications of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one span several fields:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: